molecular formula C16H12Cl2N2O2S2 B2835114 2,5-dichloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 393838-43-2

2,5-dichloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2835114
CAS RN: 393838-43-2
M. Wt: 399.3
InChI Key: LPDUHAVFTPYFBN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been found to have promising potential as a targeted therapy for various hematological malignancies, including lymphoma, leukemia, and multiple myeloma.

Scientific Research Applications

Synthesis and Biological Activity

The scientific research on 2,5-dichloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-3-carboxamide focuses on its synthesis and potential biological activities. This compound is part of broader research efforts aimed at developing new therapeutic agents with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

  • Synthesis of Novel Compounds : The compound has been included in the synthesis of novel heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These new chemical structures are derived from reactions involving various reagents, leading to products with promising cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Cytotoxicity Studies : It has also been involved in the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, showcasing its potential in cancer research (Hassan, Hafez, & Osman, 2014).

  • Antimicrobial Potential : Another study synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which displayed significant in vitro antibacterial and antifungal activities, indicating its utility in combating microbial infections (Desai, Dodiya, & Shihora, 2011).

  • Anticancer Activity : The synthesis of thiophene-based compounds, including thiazolyl-thiophene and thienopyridine derivatives, has been explored, with certain derivatives showing potent in vitro cytotoxicity against cancer cell lines. This suggests the compound's role in the development of new anticancer agents (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c1-8-5-9(3-4-12(8)22-2)11-7-23-16(19-11)20-15(21)10-6-13(17)24-14(10)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDUHAVFTPYFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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